4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide
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Overview
Description
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a hydroxyethyl group, and a carboxamide group attached to the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-Bromo-N-(2-carboxyethyl)naphthalene-1-carboxamide, while substitution of the bromine atom with an amino group can yield 4-Amino-N-(2-hydroxyethyl)naphthalene-1-carboxamide .
Scientific Research Applications
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-hydroxyethyl)-1-naphthamide: Similar structure but different functional groups.
4-Amino-N-(2-hydroxyethyl)naphthalene-1-carboxamide: Contains an amino group instead of a bromine atom.
4-Bromo-N-(2-carboxyethyl)naphthalene-1-carboxamide: Oxidized form of the hydroxyethyl group.
Uniqueness
4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-6-5-11(13(17)15-7-8-16)9-3-1-2-4-10(9)12/h1-6,16H,7-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKBTMSZXLEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743007 |
Source
|
Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-28-5 |
Source
|
Record name | 4-Bromo-N-(2-hydroxyethyl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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